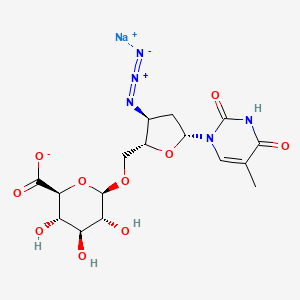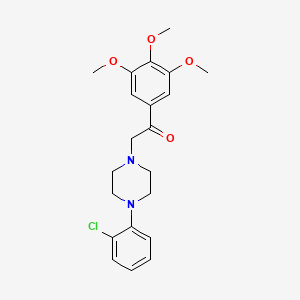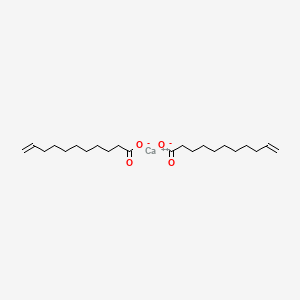
3'-Azido-3'-Deoxythymidine beta-d-glucuronide,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is formed by the glucuronidation of 3’-Azido-3’-deoxythymidine, which enhances its solubility and excretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt involves the glucuronidation of 3’-Azido-3’-deoxythymidine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) in the presence of UDP-glucuronic acid . The reaction conditions include maintaining a suitable pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by purification steps to isolate the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group by cytochrome enzymes such as CYP3A, CYP2A6, or CYP2B1.
Substitution: The azido group can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines can be used under mild conditions to replace the azido group.
Major Products
Reduction: The major product is 3’-Amino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronide metabolites.
Biology: Employed in studies investigating the metabolism and excretion of nucleoside analogs.
Industry: Applied in the development of antiretroviral drugs and in quality control processes.
Mécanisme D'action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the viral genome. The glucuronidation of 3’-Azido-3’-deoxythymidine enhances its solubility and facilitates its excretion, reducing toxicity and improving therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, used as an antiretroviral drug.
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
3’-Azido-3’-deoxythymidine beta-D-glucuronide: The free acid form of the sodium salt.
Uniqueness
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its enhanced solubility and excretion properties compared to its parent compound, 3’-Azido-3’-deoxythymidine. This makes it a valuable metabolite for pharmacokinetic studies and therapeutic applications .
Propriétés
Formule moléculaire |
C16H20N5NaO10 |
|---|---|
Poids moléculaire |
465.35 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
Clé InChI |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)


![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)

![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)


![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
